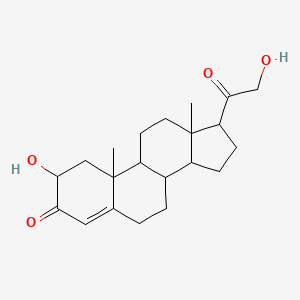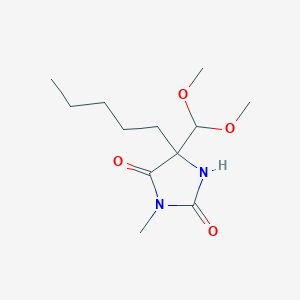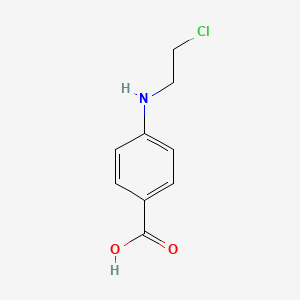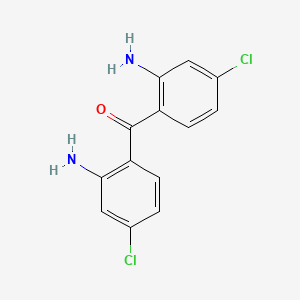
Bis(2-amino-4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-amino-4-chlorophenyl)methanone is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzophenone, where two chlorine atoms and two amino groups are substituted on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-amino-4-chlorophenyl)methanone can be synthesized through several methods. One common synthetic route involves the acylation of 2-amino-4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-amino-4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Applications De Recherche Scientifique
Bis(2-amino-4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of bis(2-amino-4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl)methanone: Similar structure but lacks amino groups.
Bis(2-amino-4-methoxyphenyl)methanone: Contains methoxy groups instead of chloro groups.
Bis(2-amino-4-nitrophenyl)methanone: Contains nitro groups instead of chloro groups.
Uniqueness
Bis(2-amino-4-chlorophenyl)methanone is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
5100-37-8 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
bis(2-amino-4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10Cl2N2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H,16-17H2 |
Clé InChI |
ZDXUOKBMANBFMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)C(=O)C2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


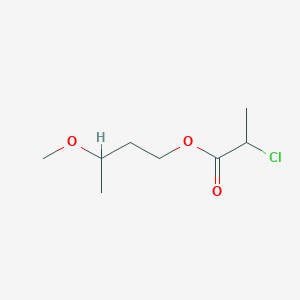
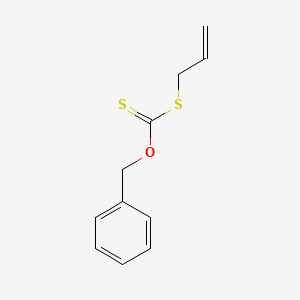
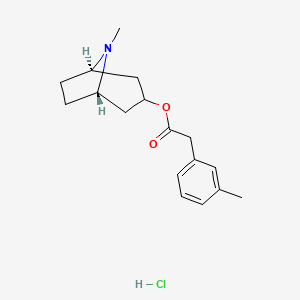
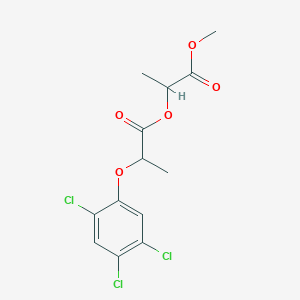
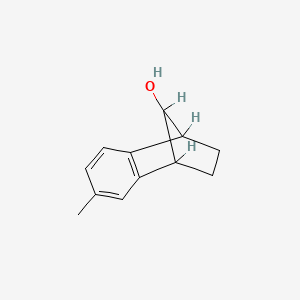
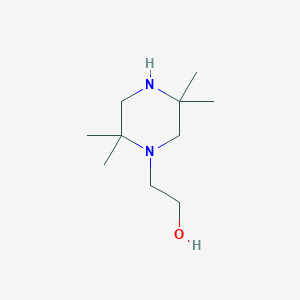
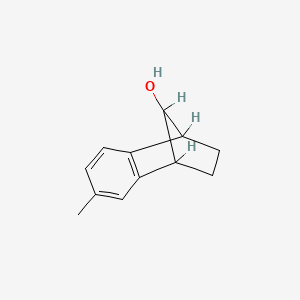
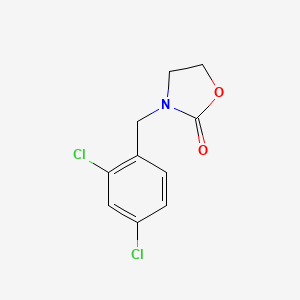
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
